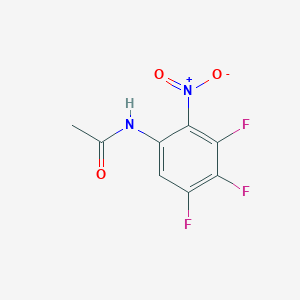

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4,5-trifluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-5-2-4(9)6(10)7(11)8(5)13(15)16/h2H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTQAKMQWIWCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by its unique trifluoromethyl and nitro substituents on the phenyl ring, this compound exhibits properties that may enhance its efficacy in various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₈H₅F₃N₂O₃

- Molecular Weight : Approximately 234.13 g/mol

- Structural Features : The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are critical for drug development.

Biological Activity Overview

Preliminary studies indicate that this compound possesses notable biological activities. Compounds with similar structures have been explored for their potential as:

- Anti-cancer agents

- Anti-inflammatory drugs

- Enzyme inhibitors

The trifluoromethyl group plays a significant role in enhancing biological activity by stabilizing reactive intermediates during metabolic processes.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that modifications at specific positions on the phenyl ring can significantly influence biological activity. For instance:

- Compounds with additional electron-withdrawing groups tend to exhibit increased potency.

- The introduction of various substituents at the 3-, 4-, and 5-positions can lead to the development of more effective derivatives .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct acylation of the corresponding aniline derivative.

- Refluxing with acetic anhydride or acetyl chloride in the presence of a base.

These methods yield products with high purity and good yields, facilitating further biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For example:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3m | 4 | Potent against M. tuberculosis H37Rv |

| 3k | 64 | Moderate against M. tuberculosis |

| 3a | 16 | Higher activity with one chlorine substituent |

These findings suggest that the compound could serve as a lead for developing novel antitubercular agents .

Anti-cancer Activity

This compound has shown promise in inhibiting cancer cell lines. For instance:

- In vitro assays demonstrated significant reductions in cell migration and invasion in pancreatic ductal adenocarcinoma models.

- The compound was found to selectively target cancer cells without affecting normal cells at therapeutic doses .

Case Studies

- Pancreatic Cancer Research : A study indicated that this compound reduced metastasis in a mouse model of pancreatic cancer when administered at a dose of 10 mg/kg .

- Tuberculosis Treatment : Another investigation highlighted the compound's efficacy against rifampicin-resistant strains of M. tuberculosis, showcasing its potential as a new antitubercular agent .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its trifluoromethyl group enhances lipophilicity, making it valuable for developing new materials and specialty chemicals.

- Chemical Reactions : It participates in various chemical reactions such as reduction, substitution, and hydrolysis. For instance, the nitro group can be reduced to an amino group, while the trifluoromethyl group can engage in nucleophilic substitution reactions.

Biology

- Biochemical Probes : N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide has been investigated for its potential as a biochemical probe due to its unique functional groups. It may interact with specific enzymes or receptors within biological systems.

- Structure-Activity Relationship (SAR) : Studies indicate that the positioning of electron-withdrawing groups significantly influences biological activity. The meta-nitro group is crucial for modulating effects compared to other structural analogs .

Medicine

- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit notable antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. The presence of the nitro group enhances this activity by increasing reactive oxygen species (ROS) production within cells .

Antimicrobial Study

A study evaluating various acetamide derivatives demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains at specific concentrations. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism.

Anticancer Activity Investigation

In another investigation focused on anticancer properties, this compound was tested against different cancer cell lines. Results indicated its potential to induce apoptosis through specific cellular pathways influenced by the compound's unique structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects and Properties

The following table summarizes key differences between N-(3,4,5-Trifluoro-2-Nitrophenyl)Acetamide and related compounds:

Key Observations :

Substituent Position and Electronic Effects :

- The 3,4,5-trifluoro substitution in the target compound creates strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to 2-chloro-4-nitro derivatives .

- Chlorine in 3-Chloro-N-Phenyl-Phthalimide () increases steric hindrance, limiting its utility in polymer synthesis unless high purity is achieved.

Solubility and Lipophilicity :

- The trifluoromethyl group in N-(2-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroacetamide increases lipophilicity (logP ~2.1) compared to the target compound (logP ~1.8), affecting membrane permeability in biological studies .

- Thiadiazole-containing derivatives like MSH () exhibit higher aqueous solubility due to polarizable sulfur atoms, contrasting with the nitro-fluoroacetamide’s preference for organic solvents .

Thermal Stability :

Commercial Availability and Cost

- The target compound is priced at $389.41/g (), reflecting its specialized fluorinated structure. In contrast, 3-Chloro-N-Phenyl-Phthalimide is cheaper (~$50/g) due to established industrial demand .

Preparation Methods

Starting Material Synthesis: 3,4,5-Trifluoro-2-nitroaniline Precursors

While direct preparation methods for this compound are limited, closely related compounds such as 3,4,5-trifluoro-2-nitrobiphenyls and 3,4,5-trifluorobromobenzene derivatives serve as precursors. Their synthesis involves:

Halogenated Aromatic Substrates : Starting from 3,4,5-trifluorobromobenzene, which undergoes Grignard reactions and boronation to yield 3,4,5-trifluorophenylboronic acid with yields around 60%.

Catalytic Coupling Reactions : Suzuki coupling of 3,4,5-trifluorophenylboronic acid with ortho-nitro-substituted halobenzenes under palladium catalysis to form 3',4',5'-trifluoro-2'-nitrobiphenyl intermediates. Catalysts such as Pd(OAc)2, Pd(PPh3)4, and Ms-Pd have been evaluated, with Ms-Pd showing high catalytic activity, enabling multi-batch use and industrial scalability.

Catalytic Reduction : Conversion of nitrobiphenyl intermediates to amino derivatives through catalytic hydrogenation, which then can be acylated to form the acetamide structure.

Acetylation to Form this compound

The acetamide group is introduced via acetylation of the corresponding amine:

- Reagents : Acetyl chloride or acetic anhydride are commonly used acetylating agents.

- Conditions : Mild base (e.g., pyridine) or acid catalysis under controlled temperature to avoid side reactions.

- Purification : Recrystallization from suitable solvents such as isobutanol or dichloromethane to obtain high purity product.

Experimental Conditions and Optimization

Research Findings and Industrial Relevance

- The use of Ms-Pd catalyst in Suzuki coupling has been highlighted for its high catalytic activity, enabling multiple batch reactions with excellent yields and purity, making it suitable for industrial scale-up.

- The synthetic route avoids harsh conditions, employing moderate temperatures and pressures, which simplifies process control and reduces production costs.

- The preparation methods emphasize environmentally friendly solvents and catalysts, with minimal waste generation and easy post-reaction processing.

- The stepwise approach from trifluorobromobenzene to nitrobiphenyl intermediates, followed by reduction and acetylation, provides a versatile framework adaptable for analog synthesis.

Stock Solution Preparation (Supporting Data)

For applications requiring solution-phase handling of this compound, stock solutions can be prepared with precise molarity calculations as follows:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.2711 | 0.8542 | 0.4271 |

| 5 mg | 21.3557 | 4.2711 | 2.1356 |

| 10 mg | 42.7113 | 8.5423 | 4.2711 |

These solutions are typically prepared in DMSO or other compatible solvents with attention to solubility and clarity at each dilution step.

Q & A

Basic Question

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted phenyl; δ 2.1 ppm for acetyl methyl). Splitting patterns reveal substituent positions .

- ¹³C NMR : Confirms carbonyl resonance (δ ~170 ppm) and fluorinated carbon signals (δ 110–150 ppm) .

- IR Spectroscopy : Detects C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 270.1) and fragments (e.g., loss of acetyl group) .

Advanced Tip : Pair with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .

How do the electronic effects of the trifluoromethyl and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

- Nitro Group (-NO₂) : Strong electron-withdrawing meta-director. Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position relative to the acetamide group. However, steric hindrance from trifluoromethyl groups may limit accessibility .

- Trifluoromethyl (-CF₃) : Electron-withdrawing via inductive effects, further deactivating the ring. This reduces reactivity but improves stability against oxidative degradation .

- Reactivity Modulation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Catalytic bases (e.g., K₂CO₃) can deprotonate nucleophiles (e.g., amines) to enhance reaction rates .

Data Contradiction Note : Conflicting reports on regioselectivity may arise from solvent polarity effects—validate via computational DFT studies to predict charge distribution .

What strategies can be employed to resolve contradictions in biological activity data observed for this compound derivatives across different studies?

Advanced Question

- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, concentration). Variations in IC₅₀ values often stem from differential membrane permeability .

- Metabolite Profiling : Nitro groups may undergo bioreduction to reactive intermediates (e.g., hydroxylamines), which can exhibit off-target effects. Use LC-MS/MS to quantify metabolites and correlate with activity .

- Structural Analog Comparison : Compare with N-(3,5-dichloro-4-nitrophenyl)acetamide (PubChem CID 122281) to isolate electronic vs. steric contributions .

Methodological Recommendation : Employ isothermal titration calorimetry (ITC) to measure binding affinities for target enzymes/receptors, reducing variability from indirect assays .

How can crystallographic data (e.g., hydrogen bonding patterns) inform the design of this compound derivatives with enhanced stability or activity?

Advanced Question

- Hydrogen Bond Networks : In analogs like N-(4-chlorophenyl)acetamide, intramolecular N–H⋯N bonds create S(7) ring motifs, stabilizing planar conformations critical for target binding .

- Crystal Packing : Fluorine atoms participate in weak C–H⋯F interactions, influencing solubility and melting points. Derivatives with extended π-stacking (e.g., naphthyl substituents) may improve thermal stability .

- Torsional Angles : Adjust substituents to minimize dihedral angles between aromatic rings (e.g., <30° for optimal enzyme active-site fit) .

Case Study : Modifying the nitro group to a cyano (-CN) group in N-(3,4,5-Trifluoro-2-cyanophenyl)acetamide reduces steric bulk while maintaining electron-withdrawing effects, as validated by comparative XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.